N,N-Diethyl-2-(trifluoromethoxy)-4-vinylbenzamide
Overview
Description
N,N-Diethyl-2-(trifluoromethoxy)-4-vinylbenzamide is an organic compound characterized by the presence of a trifluoromethoxy group and a vinyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-(trifluoromethoxy)-4-vinylbenzamide typically involves the reaction of 2-(trifluoromethoxy)-4-vinylbenzoic acid with diethylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-2-(trifluoromethoxy)-4-vinylbenzamide can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The amide group can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the amide group.
Substitution: Nucleophiles like sodium methoxide (NaOMe) for substitution reactions.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
N,N-Diethyl-2-(trifluoromethoxy)-4-vinylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-(trifluoromethoxy)-4-vinylbenzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The vinyl group may participate in covalent bonding with target molecules, leading to biological effects such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
- N,N-Diethyl-2-(trifluoromethoxy)benzamide
- N,N-Diethyl-4-vinylbenzamide
- N,N-Diethyl-2-(trifluoromethyl)benzamide
Comparison: N,N-Diethyl-2-(trifluoromethoxy)-4-vinylbenzamide is unique due to the presence of both the trifluoromethoxy and vinyl groups. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds that lack one of these functional groups.
Properties
IUPAC Name |
4-ethenyl-N,N-diethyl-2-(trifluoromethoxy)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c1-4-10-7-8-11(13(19)18(5-2)6-3)12(9-10)20-14(15,16)17/h4,7-9H,1,5-6H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLABYOQZPRYJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=C(C=C1)C=C)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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